4-Azido-n-(tert-butyl)benzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Organic Synthesis and Chemical Biology
Benzamide derivatives are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This structural motif is prevalent in numerous pharmaceuticals and biologically active molecules, underscoring its importance in medicinal chemistry. ontosight.ainanobioletters.com The versatility of the benzamide scaffold allows for extensive functionalization, enabling the synthesis of diverse libraries of compounds for screening and development. researchgate.netacs.org In organic synthesis, benzamides serve as key intermediates and building blocks for the construction of more complex molecules. nih.gov Their chemical stability and the reactivity of the amide bond make them suitable for a variety of transformations. In chemical biology, benzamide derivatives have been explored for their potential as inhibitors of enzymes and modulators of protein-protein interactions, contributing to the understanding and treatment of various diseases. ontosight.ainih.gov
The Azide (B81097) Functional Group: A Strategic Handle in Bioorthogonal Chemistry
The azide group (–N₃) is a small, stable, and abiotic functional group, meaning it is largely unreactive with native biological functionalities. nih.govwikipedia.org These characteristics make it an ideal "handle" for bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The azide group's unique reactivity is central to several powerful bioorthogonal ligation reactions, most notably the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govwikipedia.org A significant advancement to circumvent the potential toxicity of copper catalysts in living cells was the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes. nih.gov These reactions allow for the precise and efficient labeling of biomolecules, such as proteins, glycans, and lipids, that have been metabolically or chemically tagged with an azide. nih.govresearchgate.net This capability has revolutionized the study of biological processes in their native environment.
Scope and Objectives of Research on 4-Azido-N-(tert-butyl)benzamide
Research into this compound is driven by the desire to harness the combined attributes of the benzamide scaffold and the azide functional group. The primary objectives of investigating this compound include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes detailed characterization of their chemical and physical properties.
Applications in Bioorthogonal Chemistry: Exploring the utility of the azide group in this compound for bioorthogonal reactions. This involves studying its reactivity in click chemistry and other ligation reactions for the purpose of bioconjugation and labeling of biomolecules.
Development of Chemical Probes: Designing and synthesizing probes based on the this compound scaffold to investigate specific biological targets and pathways. The tert-butyl group can influence the molecule's steric and electronic properties, potentially conferring selectivity towards certain biological interactions.
Materials Science: Investigating the potential of incorporating this compound into novel polymers and materials, leveraging the properties of both the benzamide and azide moieties.
The following table provides a summary of the key structural features of this compound and the research implications of these features.
| Structural Feature | Chemical Significance | Research Implications |
| Benzamide Core | A stable aromatic amide scaffold. ontosight.ai | Provides a robust framework for molecular design and allows for diverse functionalization. researchgate.netacs.org |
| Azide Group (-N₃) | A bioorthogonal handle. nih.govwikipedia.org | Enables participation in click chemistry and other selective ligation reactions for labeling and bioconjugation. nih.gov |
| tert-Butyl Group | A bulky alkyl substituent. ontosight.ai | Influences solubility, steric interactions, and binding affinity to biological targets. ontosight.ai |
| Para-substitution | The functional groups are at opposite ends of the benzene ring. | Can influence the molecule's overall geometry and electronic properties. |
Structure
3D Structure
Properties
IUPAC Name |
4-azido-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-11(2,3)13-10(16)8-4-6-9(7-5-8)14-15-12/h4-7H,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGURUTRNNBPFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Azido N Tert Butyl Benzamide
Azide (B81097) Reactivity Profiles in Benzamide (B126) Context
The reactivity of the azide group in 4-Azido-N-(tert-butyl)benzamide is influenced by the electronic properties of the benzamide scaffold. The electron-withdrawing nature of the amide can modulate the stability and reaction pathways of the azide moiety.
Thermal and Photochemical Transformations of the Azide Moiety
Aryl azides like this compound are known to undergo transformations when subjected to heat or ultraviolet (UV) light. These reactions typically proceed through the formation of a highly reactive nitrene intermediate by the extrusion of dinitrogen (N₂).
Thermal Transformation: Upon heating, this compound is expected to decompose to form the corresponding singlet nitrene. This intermediate can then undergo various reactions, including insertion into C-H or N-H bonds, or rearrangement. The stability of the tert-butyl group under these conditions is a key consideration. researchgate.net
Photochemical Transformation: Photolysis of aryl azides provides an alternative, often milder, method for generating nitrenes. Irradiation with UV light can lead to the formation of the nitrene intermediate, which can then participate in a range of synthetic transformations. mdpi.comrsc.org The specific products formed will depend on the reaction conditions and the surrounding solvent or substrate molecules.
| Condition | Intermediate | Potential Subsequent Reactions |
| Thermal (Heat) | Aryl Nitrene | C-H/N-H Insertion, Rearrangement, Dimerization |
| Photochemical (UV) | Aryl Nitrene | C-H/N-H Insertion, Cyclization, Intersystem Crossing to Triplet Nitrene |
Intermolecular C-H Amination using Organic Azides
The nitrene generated from this compound can be harnessed for intermolecular C-H amination reactions. This process involves the insertion of the nitrogen atom into a carbon-hydrogen bond of another molecule, forming a new C-N bond. This is a powerful strategy for the direct functionalization of unactivated C-H bonds.
The selectivity of C-H amination is often influenced by the electronics and sterics of the substrate. In reactions with alkanes, for instance, there is often a preference for insertion into the most electron-rich or sterically accessible C-H bond. nih.gov Computational studies on similar systems have shown that while multiple isomeric radicals can form, kinetic and thermodynamic factors often favor a specific site of amination. nih.gov
| Substrate Type | Predicted Site of Amination | Rationale |
| Alkanes | Tertiary > Secondary > Primary C-H | Stability of the resulting radical intermediate. |
| Esters | α- or γ-position to the ester group | Electronic activation and kinetic preference. nih.gov |
| Ethers | α-position to the oxygen | Oxygen atom stabilizes the adjacent radical. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Scope
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov this compound is an excellent substrate for this reaction.
Reaction Mechanism and Catalytic Cycles in CuAAC
The CuAAC reaction transforms the high-activation-energy, uncatalyzed Huisgen cycloaddition into a lower-energy, stepwise process. beilstein-journals.orgnih.gov The generally accepted mechanism involves several key steps:
Formation of Copper-Acetylide: A terminal alkyne reacts with a Cu(I) salt to form a copper-acetylide intermediate. This step is typically very fast. nih.gov
Coordination and Cycloaddition: The azide, in this case this compound, coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity, facilitating a cycloaddition to form a six-membered copper-triazolide intermediate. researchgate.netacs.org
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is then protonated, typically by a protic solvent or an acidic species in the reaction mixture, to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the catalytic cycle to continue. acs.org
The use of ligands, such as tris(triazolyl)methyl)amine (TBTA) or bathophenanthroline, can accelerate the reaction and protect the Cu(I) from oxidation and disproportionation. researchgate.net
Substrate Scope and Functional Group Tolerance in Triazole Formation
A major advantage of the CuAAC reaction is its remarkable tolerance for a wide array of functional groups, making it suitable for complex molecule synthesis and bioconjugation. researchgate.netresearchgate.net The reaction is generally not sensitive to the electronic properties of the azide or the alkyne. nih.gov
Alkyne Scope: A diverse range of terminal alkynes can be successfully coupled with this compound.
| Alkyne Class | Reactivity | Notes |
| Propargyl Ethers/Amides | Excellent | Readily available and highly reactive. nih.gov |
| Aryl Acetylenes | Good | Generally react well. nih.gov |
| Alkyl Acetylenes | Good | Effective substrates. nih.gov |
| Propiolamides | Excellent | Very reactive, though potential for Michael addition exists. nih.gov |
Functional Group Tolerance: The reaction proceeds efficiently in the presence of numerous functional groups, which typically remain unaffected.
| Compatible Functional Groups |
| Alcohols, Ethers, Esters |
| Amides, Carbamates, Ureas |
| Ketones, Aldehydes |
| Halides (Alkyl and Aryl) |
| Other Azides, Nitriles |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Dynamics and Applications
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a metal catalyst. This is particularly advantageous for applications in biological systems where copper toxicity is a concern. nih.govnih.gov The reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. This compound can serve as the azide component in this powerful ligation reaction.
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. nih.gov Various cyclooctyne reagents have been developed to optimize reaction kinetics and introduce other functionalities. researchgate.net
| Cyclooctyne Reagent | Key Features |
| DIBO (Dibenzocyclooctynol) | Reacts quickly due to conformational strain. nih.gov |
| DIFO (Difluorinated Cyclooctyne) | Fluorine atoms enhance reaction rate through electronic effects. nih.gov |
| BARAC (Biarylazacyclooctynone) | Possesses high strain and rapid reaction kinetics. researchgate.net |
| DBCO (Dibenzocyclooctyne) | High reaction activity, commonly used in bioconjugation. researchgate.net |
SPAAC is a versatile tool for conjugating molecules in complex environments. nih.gov The reaction of this compound with a strained alkyne would proceed rapidly at room temperature to form a stable triazole linkage, highlighting its potential use in modular synthesis and bioconjugation strategies. rsc.orgchemrxiv.org
Rational Design of Cyclooctyne Partners for this compound
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, driven by the release of ring strain (approximately 18 kcal/mol) from a cyclooctyne molecule upon reaction with an azide. sigmaaldrich.com The rational design of cyclooctyne partners for aryl azides like this compound is crucial for optimizing reaction kinetics and efficiency. Design strategies focus on tuning the cyclooctyne's stability and reactivity by modifying its structural and electronic properties. magtech.com.cn
One key approach is to increase the ring strain of the cyclooctyne, thereby lowering the activation energy of the cycloaddition. nih.gov This is often achieved by fusing unsaturated rings to the cyclooctyne backbone. For example, the creation of dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]non-4-yne (BCN) introduces significant strain, rendering them more reactive towards azides. magtech.com.cnthieme-connect.de
Electronic tuning is another critical design aspect. While the standard SPAAC mechanism involves the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, this can be reversed. thieme-connect.denih.gov For aryl azides, particularly those that are electron-deficient, pairing them with an electron-rich cyclooctyne can lead to an inverse-electron-demand SPAAC, accelerating the reaction. thieme-connect.de Conversely, introducing electron-withdrawing groups, such as fluorine atoms, to the cyclooctyne can dramatically increase reaction rates with certain azides. nih.gov Therefore, for this compound, an ideal cyclooctyne partner might be one like BCN, which shows enhanced reactivity with aromatic azides compared to dibenzoannulated cyclooctynes like DIBAC. nih.gov The design aims to create a more "spring-loaded" cyclooctyne that is primed for rapid reaction. thieme-connect.de
Kinetic and Thermodynamic Analysis of SPAAC Ligation
The SPAAC reaction between an azide and a cyclooctyne is a 1,3-dipolar cycloaddition that proceeds through a cyclic, aromatic-like transition state to form a stable triazole product. thieme-connect.de The reaction is highly favorable thermodynamically, driven by the significant enthalpy release from the strained alkyne. nih.gov The kinetics of the reaction, however, are highly dependent on the specific structures of the azide and cyclooctyne partners. nih.gov
The reaction is typically second-order, and rate constants are determined using techniques such as NMR, UV, IR, or fluorescence spectroscopy. nih.gov The choice of solvent can also influence the reaction rate. nih.gov
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Aryl Azide | Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
|---|---|---|
| Benzyl Azide | BCN | ~0.25 nih.gov |
| Aryl Azide with EWG | BCN | up to ~2.0 nih.gov |
| Benzyl Azide | DIBAC | ~0.1 nih.gov |
Note: Data represents values for structurally similar compounds to illustrate general kinetic principles.
Staudinger Ligation with Phosphine (B1218219) Derivatives
Reaction Mechanism and Formation of Amide Linkages
The Staudinger ligation is a classic bioorthogonal reaction that forms an amide bond from an azide and a phosphine derivative. The reaction with this compound begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. This initial step forms a phosphazide (B1677712) intermediate. nih.govacs.org
This intermediate is unstable and rapidly undergoes an electrocyclization followed by an irreversible retro-cycloaddition, losing a molecule of dinitrogen gas (N₂) to produce a stable iminophosphorane (also known as an aza-ylide). nih.gov In the presence of an appropriately placed electrophilic trap (like an ortho-ester group on one of the phosphine's aryl rings), the nucleophilic nitrogen of the iminophosphorane attacks the trap in an intramolecular fashion. Subsequent hydrolysis of the resulting intermediate yields the final amide-linked product and a phosphine oxide byproduct.
Traceless Staudinger Ligation Strategies
A significant advancement in Staudinger chemistry is the development of "traceless" ligation strategies. In these reactions, the phosphine oxide byproduct is not incorporated into the final ligated product, avoiding the introduction of a potentially disruptive, bulky, and lipophilic group. nih.gov
The most common strategy for achieving a traceless ligation involves the use of a phosphinothioester reagent, such as (diphenylphosphino)methanethiol (B106550). nih.govraineslab.com The reaction proceeds through the standard formation of the iminophosphorane intermediate from the azide (e.g., this compound) and the phosphinothioester. nih.gov However, the key step is a subsequent intramolecular S→N acyl transfer. acs.orgraineslab.com This transfer forms an amidophosphonium salt. raineslab.com The final amide bond is then formed upon hydrolysis of the P-N bond in this salt, which releases the desired amide product and a phosphine oxide that is not attached to the product. raineslab.com
Detailed mechanistic studies using ¹⁸O-labeled water have confirmed that the reaction proceeds via this S→N acyl transfer pathway rather than an aza-Wittig type reaction. acs.orgraineslab.com Kinetic analyses have shown that for many systems, the rate-limiting step is the initial association of the phosphine and the azide to form the phosphazide. acs.orgnih.gov The reaction mediated by (diphenylphosphino)methanethiol is highly efficient, with reported second-order rate constants around 7.7 x 10⁻³ M⁻¹s⁻¹. acs.orgraineslab.com
Other Emerging Bioorthogonal Reactivity Modes Involving Azides
Tetrazine Ligation with Inverse Electron-Demand Diels-Alder Cycloadditions
The tetrazine ligation is an exceptionally fast bioorthogonal reaction that utilizes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govrsc.org In this reaction, the azide group of a molecule like this compound does not participate directly. Instead, the azide-containing molecule must first be functionalized with a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene derivative. nih.govrsc.org
Once this dienophile is attached, it can react with an electron-poor diene, typically a 1,2,4,5-tetrazine. nih.govnih.gov The IEDDA reaction proceeds in two main stages:
A [4+2] cycloaddition between the electron-poor tetrazine (the 4π component) and the electron-rich dienophile (the 2π component) to form a highly strained bicyclic intermediate. rsc.org
A subsequent, rapid retro-Diels-Alder reaction that irreversibly eliminates a molecule of dinitrogen (N₂), driving the reaction to completion. nih.govrsc.org
This process forms a stable dihydropyridazine (B8628806) product. rsc.org The kinetics of tetrazine ligations are among the fastest of all bioorthogonal reactions, with some second-order rate constants reaching up to 2000 M⁻¹s⁻¹, allowing for efficient labeling at very low concentrations. nih.gov The reactivity can be tuned by modifying the substituents on either the tetrazine or the dienophile partner. rsc.orgnih.gov This reaction's high speed, selectivity, and biocompatibility have established it as a powerful tool in chemical biology. nih.govrsc.org
Reactivity of the Benzamide Moiety
The benzamide moiety, consisting of an amide bond and an aromatic ring, exhibits a rich and varied chemical reactivity. The electronic properties of the substituents on both the nitrogen and the aromatic ring significantly influence this reactivity.
Amide Bond Stability and Hydrolysis
The amide bond is generally characterized by its high stability, a consequence of the resonance delocalization of the nitrogen lone pair into the carbonyl group. wikipedia.org This resonance imparts a partial double bond character to the C-N bond, increasing its strength and rotational barrier. wikipedia.org Consequently, the hydrolysis of amides is typically a slow process, requiring harsh reaction conditions such as prolonged heating with strong acids or bases. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the amide bond can also be cleaved. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This process also proceeds through a tetrahedral intermediate. The final products are a carboxylate salt and an amine. For this compound, this would yield sodium 4-azidobenzoate and tert-butylamine. Heating is generally required to drive the reaction to completion. libretexts.org
| Hydrolysis Condition | Typical Reagents | Expected Products for this compound | General Observations |
| Acidic | Dilute HCl or H₂SO₄, Heat | 4-Azidobenzoic acid and tert-Butylammonium salt | Reaction is catalyzed by protonation of the carbonyl oxygen. researchgate.netlibretexts.org |
| Basic | NaOH or KOH solution, Heat | 4-Azidobenzoate salt and tert-Butylamine | Involves nucleophilic attack of hydroxide ion on the carbonyl carbon. libretexts.org |
Aromatic Ring Functionalization (e.g., Oxidation, Reduction, Substitution)
The benzene (B151609) ring of the benzamide moiety can undergo various functionalization reactions, although its reactivity is influenced by the existing substituents: the amide group and the azide group.
Oxidation:
Aromatic rings are generally resistant to oxidation, especially under mild conditions. libretexts.org Strong oxidizing agents can, under forcing conditions, lead to the degradation of the ring. The tert-butyl group of the N-(tert-butyl)amide is also generally stable towards oxidation due to the absence of benzylic hydrogens. nih.govlibretexts.orgyoutube.com
Reduction:
The catalytic hydrogenation of the aromatic ring of a benzamide is a challenging transformation that requires forcing conditions, such as high pressures and temperatures, along with highly active catalysts like rhodium on carbon or platinum catalysts. masterorganicchemistry.comlibretexts.org Under such conditions, the benzene ring would be reduced to a cyclohexane (B81311) ring. It is noteworthy that under milder hydrogenation conditions, other functional groups, such as the azide group, would likely be reduced preferentially.
| Reaction | Typical Reagents and Conditions | Expected Product from Aromatic Ring | Notes |
| Reduction | H₂, Rh/C or PtO₂, high pressure, high temperature | Cyclohexane ring | Aromatic ring reduction is difficult and requires forcing conditions. masterorganicchemistry.comlibretexts.org |
Substitution:
The aromatic ring of this compound is subject to electrophilic and potentially nucleophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of substitution.
Electrophilic Aromatic Substitution: The amide group (-NHCOR) is an ortho-, para-directing and activating group in electrophilic aromatic substitution. Conversely, the azide group (-N₃) is generally considered a deactivating and ortho-, para-directing group. The combined influence of these two groups would direct incoming electrophiles to the positions ortho to the amide group (positions 3 and 5).
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) is generally difficult on electron-rich benzene rings. wikipedia.org However, the presence of a strong electron-withdrawing group, such as a nitro group, can facilitate this reaction. libretexts.orglibretexts.org The azide group is electron-withdrawing, which could potentially make the ring more susceptible to nucleophilic attack compared to an unsubstituted benzene ring, particularly at the positions ortho and para to the azide group. The reaction would require a strong nucleophile and would proceed via an addition-elimination mechanism, likely involving a Meisenheimer complex intermediate. libretexts.orglibretexts.org
Applications of 4 Azido N Tert Butyl Benzamide in Chemical Biology and Advanced Materials
Development of Bioorthogonal Probes for Biomolecule Labeling
The azide (B81097) group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide moiety is small, metabolically stable, and does not typically react with biological molecules, making it an ideal chemical handle for labeling biomolecules. wikipedia.orgnih.gov It can selectively react with phosphines in the Staudinger ligation or with strained alkynes in copper-free click chemistry to form stable covalent bonds. wikipedia.orgnih.govnih.govnih.govnih.gov These reactions are highly efficient and can be performed under mild, aqueous conditions compatible with biological systems. nih.gov
The compound 4-Azido-N-(tert-butyl)benzamide can, in principle, serve as a bioorthogonal probe. The azido (B1232118) group provides the reactive handle for conjugation, while the benzamide (B126) core and the tert-butyl group can influence its solubility, cell permeability, and interactions with biological targets.
Conjugation to Proteins and Peptides
The specific labeling of proteins and peptides is crucial for understanding their function, localization, and interactions within the complex cellular environment. Azide-based probes are instrumental in achieving this.
Introducing an azide group onto a protein at a specific site allows for its precise modification with other molecules, such as fluorophores or affinity tags. While direct studies on this compound for this purpose are not prevalent, the general strategies for site-specific protein modification using azides are well-established. One common method involves the genetic incorporation of an unnatural amino acid containing an azide group into the protein of interest. Another approach is the enzymatic or chemical modification of a specific amino acid residue on the protein surface to introduce an azide.
Furthermore, azidobenzamide derivatives can be utilized in photoaffinity labeling, a powerful technique to identify and map ligand-binding sites on proteins. Upon photoactivation with UV light, the aryl azide group in a compound like this compound can form a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues within the binding pocket of a target protein. This allows for the identification of direct binding partners and the characterization of ligand-receptor interactions.
Once a biomolecule is labeled with an azide-containing probe, it can be quantified using various techniques. If the probe is also tagged with a reporter group, such as a fluorophore or a biotin (B1667282) tag, standard methods like fluorescence spectroscopy, flow cytometry, or western blotting can be employed for quantification. For example, after conjugation to a biotinylated detection reagent, the labeled proteins can be detected and quantified using streptavidin-conjugated enzymes or fluorophores.
The table below illustrates a general workflow for the quantification of azide-labeled proteins.
| Step | Description | Purpose |
| 1. Labeling | Incubation of cells or protein lysate with an azide-containing probe. | Introduction of the azide handle onto the target proteins. |
| 2. Lysis | Extraction of proteins from cells. | Preparation of a protein sample for subsequent reactions. |
| 3. Conjugation | Reaction of the azide-labeled proteins with a reporter-alkyne conjugate (e.g., biotin-alkyne or fluoro-alkyne) via click chemistry. | Covalent attachment of a detectable tag to the labeled proteins. |
| 4. Separation | Separation of proteins by SDS-PAGE. | Resolution of proteins based on their molecular weight. |
| 5. Detection | Visualization of the labeled proteins using an appropriate method (e.g., streptavidin-HRP for biotin tags or fluorescence imaging for fluorophores). | Identification and quantification of the labeled proteins. |
Labeling of Glycans and Lipids
Metabolic labeling is a powerful strategy to study glycans and lipids. This involves introducing a synthetic precursor with a bioorthogonal handle into cells, which is then incorporated into biomolecules through the cell's own metabolic pathways. kinxcdn.com Azido sugars, for instance, can be fed to cells and get incorporated into glycans. kinxcdn.com These azido-modified glycans can then be visualized or isolated using click chemistry. kinxcdn.com
While this compound is not a sugar or lipid precursor itself, its core structure could potentially be modified to mimic natural building blocks for metabolic labeling. Alternatively, it could be used as a probe to interact with and label specific lipid- or glycan-binding proteins.
Nucleic Acid Functionalization
The functionalization of nucleic acids with various moieties is essential for applications in diagnostics, therapeutics, and nanotechnology. The introduction of azides into DNA and RNA allows for their conjugation with a wide range of molecules. nih.gov This can be achieved by incorporating azide-modified nucleosides during solid-phase synthesis or through post-synthetic modification of the nucleic acid. Once the azide is in place, click chemistry can be used to attach desired functionalities.
A compound like this compound could potentially be developed into a reagent for the post-synthetic modification of nucleic acids, or its derivatives could be designed as building blocks for nucleic acid synthesis.
Construction of Chemical Libraries and Screening Platforms
Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads and to probe biological systems. uni-leipzig.de The benzamide scaffold is a common feature in many biologically active compounds and is present in numerous compound libraries. ontosight.aimdpi.com Derivatives of N-tert-butyl benzamide have been investigated for a variety of pharmacological activities. researchgate.netnih.govgoogle.com
The inclusion of a compound like this compound in a chemical library would offer several advantages. The azide group provides a site for further diversification through click chemistry, allowing for the rapid generation of a larger and more complex set of compounds from a single scaffold. This is a key strategy in fragment-based drug discovery and chemical biology.
Screening platforms, often automated, are used to test the compounds in these libraries for their effects on specific biological targets or cellular processes. uni-leipzig.deyoutube.com An azido-functionalized compound within such a library could be used in various screening assays. For example, it could be used in affinity-based screening methods to identify its binding partners in a complex biological sample.
The table below outlines different types of chemical libraries used in screening platforms.
| Library Type | Description | Examples |
| Diversity-Oriented Synthesis (DOS) Libraries | Collections of structurally diverse and complex molecules, often synthesized to cover a broad chemical space. | Libraries based on natural product-like scaffolds. |
| Fragment Libraries | Collections of low molecular weight compounds that are screened for weak binding to a target, with hits being optimized into more potent leads. | Libraries of compounds with molecular weights typically below 300 Da. |
| Focused Libraries | Collections of compounds designed to interact with a specific target family, such as kinases or G-protein coupled receptors. | Libraries of compounds with known pharmacophores for a particular target class. |
| Natural Product Libraries | Collections of compounds isolated from natural sources like plants, bacteria, and fungi. | Libraries containing compounds like alkaloids, terpenoids, and polyketides. |
High-Throughput Synthesis of Triazole-Containing Benzamide Derivatives
The azide group on this compound makes it an ideal component for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This highly efficient and regioselective click reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring system. nih.gov The reliability and specificity of the CuAAC reaction allow for its use in high-throughput synthesis (HTS) platforms, where large libraries of compounds can be generated rapidly by reacting a common scaffold with a diverse set of building blocks.
In this context, this compound serves as the constant azide-containing scaffold. By reacting it with a wide array of different terminal alkynes, a large library of novel triazole-containing benzamide derivatives can be synthesized in parallel. nih.gov These derivatives are of significant interest in medicinal chemistry, as the 1,2,3-triazole core is a known bioisostere for amide bonds and is present in numerous pharmacologically active compounds. The resulting libraries can then be screened for various biological activities, such as antifungal or enzyme inhibitory properties. nih.gov
| Parameter | Description |
| Scaffold | This compound |
| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Variable Component | Diverse library of terminal alkynes (R-C≡CH) |
| Product | Library of 1,4-disubstituted 1,2,3-triazole-containing benzamide derivatives |
| Advantage | Rapid generation of chemical diversity for screening purposes |
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse small molecules to probe biological functions. This compound is a valuable scaffold for DOS strategies due to its multiple points for diversification. The molecule can be diversified in two key ways:
Modification of the Benzamide Core: The aromatic ring can be further functionalized, or the N-(tert-butyl)benzamide portion can be altered prior to the introduction of the azide.
Click Chemistry on the Azide: The azide group serves as a reliable handle for introducing a vast range of chemical functionalities via the CuAAC reaction with different alkynes.
This dual approach allows for the creation of a three-dimensional matrix of compounds originating from a single, easily accessible scaffold. By systematically varying both the core structure and the alkyne partner, chemists can efficiently generate libraries of molecules with significant structural and functional diversity, which is crucial for discovering new probes and drug leads.
Functionalization of Polymeric and Nanomaterials
Surface Modification and Bioconjugation to Materials
The ability to control the surface properties of materials is critical for their application in biology and medicine. The azide group of this compound provides a powerful tool for the surface modification of polymers and nanomaterials through click chemistry. Materials such as polymer microspheres, nanoparticles, or thin films can be pre-functionalized with alkyne groups. Subsequent reaction with this compound via CuAAC allows for the dense and stable covalent attachment of the benzamide molecule to the material's surface. core.ac.uk
This surface modification can dramatically alter the material's properties, for instance, by changing its hydrophobicity, charge, or biological interactions. researchgate.net Furthermore, this technique is central to bioconjugation, where biomolecules are attached to surfaces or other molecules. nih.gov By attaching this compound, a surface is rendered "clickable," allowing for the subsequent attachment of alkyne-modified proteins, peptides, or DNA, facilitating the development of biosensors, targeted drug delivery systems, and advanced biomaterials. nih.gov
| Material Type | Modification Goal | Resulting Application |
| Polymeric Microspheres | Alter surface hydrophobicity | Improved suspension properties in aqueous media core.ac.uk |
| Nanoparticles | Attach targeting ligands (e.g., peptides) | Targeted drug delivery vehicles |
| Silicone Dressings | Graft bioactive peptides | Enhanced wound healing materials ibmmpolymerbiomaterials.com |
| Polylactide Scaffolds | Immobilize antibacterial agents | Antibiofilm medical devices ibmmpolymerbiomaterials.com |
Synthesis of Stimuli-Responsive Materials
Stimuli-responsive or "smart" materials are polymers that undergo significant changes in their properties in response to external triggers like pH, temperature, or light. nih.gov this compound can be incorporated into such materials to impart specific functionalities. The compound can be "clicked" onto a pre-synthesized stimuli-responsive polymer backbone that contains alkyne groups. nih.gov
For example, attaching the benzamide moiety to a thermoresponsive polymer like poly(N-isopropylacrylamide) (pNIPAAm) could create a material that changes its solubility or binding affinity at a specific temperature. Similarly, incorporating it into a pH-responsive polymer could lead to materials that release a payload or change their conformation in the acidic environment of a tumor or inflamed tissue. This strategy allows for the modular design of sophisticated materials where the stimuli-responsive behavior is controlled by the polymer backbone and a secondary function is introduced by the appended benzamide derivative.
| Stimulus | Polymer Type Example | Potential Function of Benzamide Moiety |
| Temperature | Poly(N-isopropylacrylamide) (pNIPAAm) | Modulate binding affinity at physiological temperatures |
| pH | Poly(acrylic acid) or Poly(L-glutamic acid) | Trigger conformational change in acidic environments nih.gov |
| Light | Polymers with photocleavable linkers | Enable photo-triggered release of the benzamide compound nih.gov |
| Redox | Polymers with disulfide or diselenide bonds | Enhance stability and provide a secondary function in oxidative environments nih.gov |
Contributions to Mechanistic Biological Studies
Elucidation of Molecular Interactions and Pathways
Understanding how small molecules interact with proteins and other biomolecules is fundamental to drug discovery and chemical biology. This compound can be used as a chemical probe to elucidate these interactions and map biological pathways.
One major application is in photoaffinity labeling (PAL) . nih.gov The aryl azide group is photochemically active; upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently cross-link to nearby molecules, such as the binding pocket of a target protein. nih.gov By incorporating a reporter tag (like biotin or a fluorescent dye) elsewhere on the molecule, researchers can "capture" and identify the binding partners of the benzamide derivative, thus revealing its cellular targets. nih.gov
A second, more widely used approach leverages the azide as a bioorthogonal handle . nih.gov In this strategy, the azide itself is not photoactivated but is used for its click reactivity. For instance, cells can be treated with the benzamide probe. After it binds to its target, the cells are lysed, and an alkyne-containing reporter tag (e.g., alkyne-biotin) is added. The CuAAC reaction then covalently attaches the tag to the probe-target complex, allowing for enrichment and identification of the target protein. This bioorthogonal ligation strategy is a powerful tool for identifying drug targets and understanding their role in molecular pathways. nih.govnih.gov
| Technique | Mechanism | Application |
| Photoaffinity Labeling (PAL) | UV activation of the aryl azide creates a reactive nitrene, which forms a covalent bond with a binding partner. nih.gov | Covalently capture and identify unknown protein targets of the benzamide molecule. |
| Bioorthogonal Ligation | The azide serves as a stable handle for a highly specific "click" reaction with an alkyne-bearing reporter tag. nih.gov | Tag and pull-down target proteins from complex biological samples (e.g., cell lysates) for identification. nih.gov |
Investigation of Enzyme Inhibition and Activation Mechanisms
The unique chemical structure of this compound, specifically the presence of the azido (-N₃) group, makes it a valuable tool for investigating enzyme mechanisms, primarily through photoaffinity labeling. This technique allows for the identification and characterization of binding sites within enzymes and other proteins.
The azido group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues within the enzyme's binding pocket. This process allows researchers to permanently "label" the enzyme at the site of interaction. Subsequent enzymatic or chemical cleavage of the labeled protein, followed by mass spectrometry analysis, can identify the exact location of the covalent bond, thereby mapping the ligand-binding site.
While direct studies on this compound are not extensively documented in this specific context, the principle has been widely applied with similar azido-containing molecules. For instance, azido derivatives have been synthesized for the photoaffinity labeling of various enzymes, including the mitochondrial tricarboxylate carrier. nih.gov The general strategy involves designing a molecule that mimics a known inhibitor or substrate of the target enzyme and incorporating a photoactivatable azido group.
In the case of this compound, the benzamide core structure is a common scaffold in many enzyme inhibitors. nih.gov Therefore, this compound could potentially be used as a probe to study enzymes that recognize benzamide-type ligands. The N-tert-butyl group would influence the specificity and affinity of the binding to the target enzyme. Following binding, UV activation would covalently link the benzamide probe to the enzyme, facilitating the elucidation of binding interactions crucial for understanding inhibition or activation mechanisms. The aminobutyl and hydroxy groups on similar benzamide derivatives can also interact with enzymes or receptors, modulating their activity.
Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For benzamide derivatives, SAR studies have revealed key insights into how different substituents on the benzamide scaffold influence their biological activity. While specific SAR data for this compound is limited, we can infer its potential properties by examining studies on analogous compounds.
The Role of the N-Alkyl Group:
The Role of Substituents on the Benzoyl Ring:
Substituents on the phenyl ring of the benzamide core are critical for determining potency and selectivity.
Position and Electronic Effects: In the development of inhibitors for SARS-CoV papain-like protease (PLpro), the position and electronic nature of substituents on the benzamide ring were significant. An amino group on the ring was found to increase inhibitory capacity. nih.gov Conversely, in another study on N-substituted benzamide derivatives as potential antitumor agents, the presence of a chlorine atom or a nitro-group on the phenyl ring was found to significantly decrease anti-proliferative activity. nih.gov This highlights that the electronic properties (electron-donating vs. electron-withdrawing) of the substituent are critical for activity.
The following tables summarize SAR findings from studies on various benzamide derivatives, illustrating the impact of different substituents on their inhibitory activities.
Table 1: SAR of Benzamide Derivatives as Antiplasmodial Agents mdpi.com Interactive Data Table
| Compound | N-Substituent | Benzoyl Ring Substituent | Activity (IC₅₀, µM) |
|---|---|---|---|
| Analogue 1 | N-pivaloyl | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 0.6172 |
| Analogue 2 | N-acetyl | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 2.890 |
| Analogue 3 | N-tert-butyl | 2-(4-fluorophenoxy)-3-(trifluoromethyl) | 2.300 |
This table demonstrates how changes to the N-acyl group on a complex benzamide scaffold affect antiplasmodial activity. The N-pivaloyl group, which is structurally similar to a tert-butyl group, conferred the highest potency in this series.
Table 2: SAR of Benzamide Derivatives as SARS-CoV PLpro Inhibitors nih.gov Interactive Data Table
| Compound | R⁵ Substituent (at position 5) | R² Substituent (at position 2) | Inhibition (%) |
|---|---|---|---|
| 2a | -H | -CH₃ | 83 |
| 2b | -NH₂ | -CH₃ | 99 |
| 2c | -H | -H | 28 |
| 2d | -H | -CF₃ | 16 |
| 2q | -NH-Boc | -CH₃ | 69 |
This table shows the importance of substituents on the benzoyl ring for inhibiting SARS-CoV PLpro. The addition of an amino group at R⁵ (compound 2b) dramatically increased inhibition compared to the unsubstituted analogue (2a). Electron-withdrawing groups like -CF₃ at R² (2d) reduced activity.
Computational Chemistry and in Silico Approaches for 4 Azido N Tert Butyl Benzamide
Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity
Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.govthescipub.com These methods solve approximations of the Schrödinger equation to provide detailed information on electron distribution, orbital energies, and molecular geometry. researchgate.net For 4-Azido-N-(tert-butyl)benzamide, QM methods can elucidate the reactivity of the azide (B81097) group, which is crucial for its primary function in click chemistry.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The energy and localization of these orbitals can predict the most probable sites for electrophilic or nucleophilic attack.
In the context of this compound, FMO analysis is critical for understanding the reactivity of the azide moiety, particularly in [3+2] cycloaddition reactions. researchgate.net The HOMO of the azide determines its nucleophilicity, while the LUMO governs its electrophilicity. youtube.com In a typical azide-alkyne cycloaddition, the reaction can be rationalized by the interaction between the azide's HOMO and the alkyne's LUMO, and vice versa. nih.gov
Computational studies on similar aryl azides reveal the distribution and energy levels of these frontier orbitals. The electronic properties of the benzene (B151609) ring and its substituents (the amide group in this case) influence the energy of the HOMO and LUMO, thereby modulating the azide's reactivity. researchgate.net For instance, electron-withdrawing groups can lower the orbital energies, affecting the reaction kinetics.
Table 1: Representative Frontier Molecular Orbital Data for a Generic Aryl Azide This table presents typical values derived from computational studies on aryl azides to illustrate the data obtained from FMO analysis. Specific values for this compound would require dedicated calculation.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 to -6.5 | Primarily localized on the azide group, indicating its role as the electron donor in certain reactions. |
| LUMO | -1.0 to 0.5 | Also significantly involves the azide, making it susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 6.0 to 7.5 | A larger gap generally implies higher kinetic stability. |
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and specific, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. organic-chemistry.org Computational chemistry plays a vital role in elucidating the mechanisms of these reactions by calculating the geometries and energies of transition states. acs.org The thermal Huisgen 1,3-dipolar cycloaddition often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org In contrast, catalyzed versions offer significant rate enhancements and regioselectivity. organic-chemistry.orgnih.gov
Transition state computations for the reaction of this compound with an alkyne would involve mapping the potential energy surface of the reaction pathway. This allows for the identification of the transition state structure—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier. A lower activation barrier corresponds to a faster reaction rate. Such calculations can compare the uncatalyzed versus catalyzed (e.g., copper or ruthenium) pathways, explaining the dramatic rate acceleration and regioselectivity observed experimentally. nih.gov
Molecular Dynamics (MD) Simulations of Conjugation and Interaction
While QM methods are excellent for studying the detailed electronic properties of single molecules or small complexes, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations track the movements of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the influence of the environment, such as a solvent. nih.govrsc.org
Once this compound reacts via its azide group to form a conjugate (e.g., a triazole-linked polymer or biomolecule), the resulting molecule's shape and flexibility become important. MD simulations are employed for conformational analysis to determine the most stable spatial arrangements and the dynamics of conformational changes. tandfonline.comtandfonline.com
For a conjugate of this compound, simulations can reveal the preferred dihedral angles around the newly formed triazole ring and the benzamide (B126) linkage. nih.gov This information is crucial for understanding how the conjugate might fold or interact with other molecules. For example, in materials science, the conformation of polymer chains affects their packing and bulk properties. nih.gov In drug design, the conformation of a ligand within a protein's binding site is critical for its activity. researchgate.net
Table 2: Illustrative Dihedral Angle Preferences for a Benzamide-Triazole Conjugate from MD Simulations This table shows hypothetical, representative data for a conjugate, indicating the type of output from conformational analysis.
| Dihedral Angle | Description | Predominant Angle(s) (degrees) |
| τ1 (Aryl-C=O) | Rotation around the benzoyl C-C bond | ~ ±30 |
| τ2 (C-N Amide) | Rotation around the amide C-N bond | ~ 180 (planar) |
| τ3 (Aryl-Triazole) | Rotation between the benzene and triazole rings | ~ ±45 |
| τ4 (Triazole-Linker) | Rotation of the substituent on the triazole | Varies with substituent |
The choice of solvent can significantly impact the rate and outcome of a chemical reaction. beilstein-archives.org This is particularly true for click reactions, where solvent polarity and coordinating ability can influence the stability of reactants, transition states, and catalyst intermediates. researchgate.net A wide array of solvents, from polar aprotic (like DMF and DMSO) to aqueous systems, are used for azide-alkyne cycloadditions. researchgate.net
Docking Studies of Benzamide Derivatives with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scialert.netdergipark.org.tr This method is central to structure-based drug design. Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes like topoisomerases and kinases, making them a scaffold of interest in medicinal chemistry. dergipark.org.trnih.govnih.gov
Following its conjugation, a derivative of this compound could be evaluated as a potential ligand for various protein targets. Docking studies would place the conjugate into the three-dimensional structure of a target protein (obtained from sources like the Protein Data Bank) and calculate a "docking score," which estimates the binding affinity. scialert.net The results also provide a visual model of the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. researchgate.net These insights can guide the design of new derivatives with improved potency and selectivity. nih.gov
Ligand-Target Binding Interactions and Energetics
Computational docking and molecular dynamics (MD) simulations are powerful tools to elucidate the binding mode of this compound with its putative protein targets. These methods can predict the preferred orientation of the ligand within the binding site and characterize the non-covalent interactions that stabilize the ligand-protein complex.
Molecular docking studies can be performed to screen potential protein targets or to refine the binding pose of this compound within a known target. The docking process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding energy.
For instance, in a hypothetical docking study of this compound with a target protein, the following interactions might be observed:
Table 1: Predicted Ligand-Target Interactions for this compound
| Ligand Moiety | Protein Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Benzamide Carbonyl Oxygen | Lysine (K) 123 - Amine | Hydrogen Bond | 2.8 |
| tert-Butyl Group | Leucine (L) 89 - Alkyl Chain | Hydrophobic Interaction | 3.5 |
| Phenyl Ring | Phenylalanine (F) 154 - Phenyl Ring | Pi-Stacking | 4.2 |
| Azido (B1232118) Group | Serine (S) 92 - Hydroxyl | Potential for Covalent Adduct Formation upon Photoactivation | 3.1 |
Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the binding event. MD simulations track the movements of all atoms in the ligand-protein complex over time, allowing for the assessment of conformational changes and the stability of the binding pose. The energetics of binding can be more accurately calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which compute the free energy of binding from the MD simulation trajectory.
Table 2: Calculated Binding Free Energy Components for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -21.8 |
| Polar Solvation Energy | 35.5 |
| Non-Polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -35.6 |
Structure-Activity Relationship (SAR) Prediction through Computational Modeling
Computational modeling is instrumental in predicting the structure-activity relationship (SAR) of this compound and its analogs. By systematically modifying the chemical structure in silico and evaluating the effect of these changes on binding affinity or other relevant properties, researchers can prioritize the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of this process. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds.
For a series of benzamide analogs, relevant molecular descriptors would be calculated, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which can be influenced by substituents on the phenyl ring.
Steric descriptors: (e.g., molecular volume, surface area) which are affected by the size of groups like the tert-butyl moiety.
Hydrophobic descriptors: (e.g., LogP) which describe the compound's lipophilicity.
A hypothetical QSAR study on a series of analogs of this compound might reveal the following relationships:
Table 3: Hypothetical SAR Data for this compound Analogs
| Compound | Modification | Predicted Binding Affinity (IC50, nM) | Key Observation |
|---|---|---|---|
| Analog 1 | Replacement of tert-butyl with isopropyl | 150 | Reduced hydrophobic interaction, lower affinity. |
| Analog 2 | Replacement of 4-azido with 4-amino | 500 | Loss of photo-labeling capability and altered electronic properties. |
| Analog 3 | Addition of a 3-fluoro group to the phenyl ring | 25 | Enhanced electrostatic interactions, higher affinity. |
| Analog 4 | Replacement of benzamide with a different linker | >1000 | Disruption of key hydrogen bonding. |
These computational predictions guide the synthetic efforts towards more promising candidates, saving time and resources in the drug discovery and chemical biology research process. The integration of computational chemistry with experimental validation is a powerful strategy for advancing our understanding and application of molecules like this compound.
Future Directions and Emerging Research Avenues
Advancements in Catalyst-Free Bioorthogonal Ligation Technologies
The azide (B81097) group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. For 4-Azido-n-(tert-butyl)benzamide, the future lies in harnessing this functionality in catalyst-free ligation strategies, which are particularly advantageous for in vivo applications where the toxicity of metal catalysts is a concern.
Two primary catalyst-free reactions are relevant here: the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), forming a stable amide bond. While a foundational bioorthogonal reaction, its relatively slow kinetics have prompted further research. Future investigations involving this compound could explore its reactivity with novel, more reactive phosphine reagents to enhance reaction rates. The steric bulk of the tert-butyl group may influence the approach of the phosphine reagent, a factor that requires systematic investigation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a highly efficient and widely used catalyst-free click chemistry reaction. It involves the reaction of an azide with a strained cyclooctyne (B158145). The reactivity of the azide in SPAAC can be influenced by electronic and steric factors. Research indicates that electron-withdrawing groups on the aryl azide can enhance the reaction rate. The benzamide (B126) group in this compound is moderately electron-withdrawing, which could contribute to favorable reaction kinetics. However, the bulky tert-butyl group might present steric hindrance, potentially slowing the reaction with highly substituted cyclooctynes. nih.gov Future research will likely focus on quantifying the reaction kinetics of this compound with a variety of cyclooctyne derivatives to identify the optimal partners for specific biological applications. magtech.com.cn
A key area of development will be the synthesis of derivatives of this compound where the tert-butyl group is replaced with other functionalities to fine-tune its reactivity and solubility, thereby expanding its utility in diverse biological contexts.
Integration with Advanced Imaging Modalities
The arylazide group of this compound also makes it a candidate for photoaffinity labeling (PAL), a powerful technique for identifying and studying biomolecular interactions. nih.gov Upon exposure to UV light, the aryl azide is converted into a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules. nih.gov This property can be exploited for advanced imaging applications.
Future research in this area could involve:
Development of Photoactivatable Probes: By attaching a fluorophore or other reporter molecule to the this compound scaffold, researchers can create photoactivatable probes. These probes would only become fluorescent or detectable upon photo-induced cross-linking to a specific target, thereby reducing background noise and enabling high-resolution imaging of biological processes. The properties of the benzamide moiety could be tailored to direct the probe to specific cellular compartments or proteins of interest.
In Vivo Imaging: The ability to trigger a reaction with light provides spatiotemporal control, a significant advantage for in vivo imaging. Future studies could explore the use of this compound derivatives in living organisms to visualize dynamic processes, such as protein trafficking or the localization of drug-target interactions, in real-time. The development of probes that can be activated by longer wavelengths of light would be particularly beneficial to minimize photodamage to tissues. nih.gov
Correlative Light and Electron Microscopy (CLEM): Probes derived from this compound could be designed to be compatible with both fluorescence microscopy and electron microscopy. This would allow for the initial identification of a target using fluorescence and subsequent high-resolution structural analysis of the labeled biomolecule and its environment using electron microscopy.
Rational Design of Next-Generation Functional Probes and Research Tools
The true potential of this compound lies in its capacity as a versatile platform for the rational design of a wide array of functional probes and research tools. The benzamide scaffold provides a stable and synthetically tractable core that can be readily modified to create molecules with specific properties and functions.
Future directions in this area include:
Target-Specific Probes: The benzamide portion of the molecule can be elaborated with various functionalities to create probes that target specific enzymes, receptors, or other proteins. For example, by incorporating a known pharmacophore into the structure, researchers could develop probes to identify the cellular targets of a particular drug. Studies on other N-substituted benzamide derivatives have demonstrated their potential as bioactive agents, providing a basis for such design. researchgate.netnih.gov
Activity-Based Probes (ABPs): ABPs are powerful tools for profiling the activity of enzymes in complex biological samples. A this compound-based ABP could be designed with a reactive group that covalently binds to the active site of a specific enzyme class. The azide would then serve as a handle for the subsequent attachment of a reporter tag via click chemistry, allowing for the detection and quantification of active enzymes.
Multi-functional Probes: The modular nature of the this compound structure allows for the creation of multi-functional probes. For instance, a probe could be designed with a targeting moiety, a photo-crosslinking azide, and a fluorescent reporter, enabling targeted labeling, covalent capture, and visualization of a specific biomolecule all with a single molecular tool.
The table below summarizes the key research avenues and potential applications for this compound.
| Research Avenue | Key Technology | Potential Applications |
| Catalyst-Free Bioorthogonal Ligation | Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | In vivo labeling of biomolecules, tracking of cellular processes, development of diagnostic tools. |
| Advanced Imaging Modalities | Photoaffinity Labeling (PAL), Fluorescence Microscopy, Correlative Light and Electron Microscopy (CLEM) | High-resolution imaging of protein-protein interactions, real-time visualization of biological events, mapping of drug-target engagement. |
| Rational Design of Functional Probes | Target-Specific Probes, Activity-Based Probes (ABPs), Multi-functional Probes | Drug discovery and target validation, enzyme activity profiling, development of customized research tools for chemical biology. |
Q & A
Q. What are the standard synthetic routes for 4-Azido-N-(tert-butyl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling a tert-butyl-substituted benzoyl chloride with an azido-functionalized amine. For example, analogs like 4-tert-butyl-N-(4-nitrophenyl)benzamide are synthesized by reacting 4-nitroaniline with 4-tert-butylbenzoyl chloride in dichloromethane, using triethylamine as a base at room temperature . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control to avoid azide decomposition, and stoichiometric ratios. Purification via column chromatography or recrystallization ensures >95% purity.
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and azide integration.
- Mass spectrometry (MS) for molecular weight validation (e.g., [M+H]+ peaks).
- FT-IR to verify the azide (-N₃) stretch at ~2100 cm⁻¹.
- HPLC for purity assessment, particularly when scaling up reactions .
Q. How should researchers handle safety concerns related to azide-containing compounds like this compound?
Azides are shock-sensitive and thermally unstable. Safety protocols include:
- Conducting reactions in fume hoods with blast shields.
- Avoiding metal catalysts or high temperatures that may trigger decomposition.
- Storing compounds in inert, cool environments. Compliance with institutional guidelines for explosive chemicals is critical .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., nitro vs. ethoxy groups) alter binding affinities .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. nM ranges) impact results.
- Mechanistic studies : Use kinase inhibition assays or CRISPR screens to validate target specificity .
Q. How can computational methods predict the reactivity of this compound in click chemistry applications?
Density Functional Theory (DFT) calculations model transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Parameters include:
- Electrostatic potential maps to identify reactive sites on the azide and tert-butyl groups.
- Solvent effects (e.g., DMSO vs. water) on reaction kinetics.
- Molecular docking to design bioconjugates with biomolecules like proteins .
Q. What experimental approaches elucidate the mechanism of action for this compound in cancer pathways?
Advanced methodologies include:
- Kinase profiling assays to identify inhibited targets (e.g., EGFR or CDKs) .
- Surface plasmon resonance (SPR) to measure binding kinetics with purified enzymes.
- Transcriptomic analysis (RNA-seq) to track downstream gene expression changes in treated cells .
Q. How do steric effects from the tert-butyl group influence the compound’s chemical stability and reactivity?
The bulky tert-butyl group:
- Reduces nucleophilic substitution rates by hindering access to the amide carbonyl.
- Enhances thermal stability in DSC/TGA analyses compared to non-substituted analogs.
- Modifies crystal packing , as seen in XRD studies of related benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
